molecular formula C6H8ClN3 B8784718 6-Chloro-5-ethylpyrimidin-4-amine

6-Chloro-5-ethylpyrimidin-4-amine

Cat. No.: B8784718
M. Wt: 157.60 g/mol
InChI Key: GFQGRBHYPKIIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-ethylpyrimidin-4-amine is a chemical building block belonging to the pyrimidinamine class, recognized for its significant potential in agricultural chemistry research . This compound serves as a versatile synthetic intermediate for constructing more complex molecules. Pyrimidinamine derivatives are extensively investigated for their biological activities, primarily functioning as Mitochondrial Complex I electron transport inhibitors[cite:9]. This mode of action is of great interest for developing new insecticides and acaricides, as demonstrated by commercial successes like Pyrimidifen[cite:9]. Research into similar chloro-ethyl pyrimidine structures has shown promising activity against various plant pathogens and pests, indicating that this compound is a valuable precursor for the design and synthesis of novel crop protection agents . The structure features reactive chloro and amine groups, making it suitable for further functionalization via substitution and condensation reactions. Researchers can employ this compound in creating target compounds for high-throughput screening and structure-activity relationship (SAR) studies. Intended Use: This product is provided 'For Research Use Only' and is strictly intended for use in laboratory research. It is not intended for human or veterinary diagnostic or therapeutic uses, or for incorporation into consumer products of any kind. Handling and Precautions: While a specific safety data sheet for this exact compound was not identified, general precautions for handling pyrimidine derivatives should be observed. Consult the material safety data sheet (MSDS) prior to use. Researchers should conduct risk assessments and use appropriate personal protective equipment (PPE), including gloves and lab coats, in a well-ventilated environment such as a fume hood .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

6-chloro-5-ethylpyrimidin-4-amine

InChI

InChI=1S/C6H8ClN3/c1-2-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3,(H2,8,9,10)

InChI Key

GFQGRBHYPKIIRV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CN=C1Cl)N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 4-Amino-6-chloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 4-Amino-6-chloro-5-ethylpyrimidine (systematically known as 6-chloro-5-ethylpyrimidin-4-amine ).[1]

While many researchers confuse this with its non-ethylated analog (CAS 5305-59-9) or its dichloro-precursor, this specific ethyl-substituted scaffold is a critical, high-value intermediate in the synthesis of antifolates , tyrosine kinase inhibitors (TKIs) , and agrochemicals .[1]

Optimized Synthesis, Characterization, and Nucleophilic Derivatization Strategies

Chemical Identity & Core Specifications[1][2][3]

This compound acts as a "linchpin" scaffold.[1] The 5-ethyl group provides lipophilicity and steric bulk, while the 4-amino and 6-chloro motifs offer orthogonal reactivity—allowing for sequential functionalization.[1]

Parameter Specification
Systematic Name 6-chloro-5-ethylpyrimidin-4-amine
Common Synonyms 4-Amino-6-chloro-5-ethylpyrimidine; 5-Ethyl-4,6-dichloropyrimidine mono-amine
CAS Number Reference Precursor: 1780-31-0 (4,6-Dichloro-5-ethylpyrimidine)Note: The specific mono-amino CAS is often non-cataloged; synthesis is typically required from the dichloro precursor.[1][2]
Molecular Formula C₆H₈ClN₃
Molecular Weight 157.60 g/mol
SMILES CCc1c(Cl)nc(N)nc1
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
pKa (Predicted) ~3.5 (Pyridine N), ~13 (Amine)

Synthesis Strategy: The "Selective Ammonolysis" Protocol

The primary challenge in generating 4-amino-6-chloro-5-ethylpyrimidine is preventing over-amination (forming the 4,6-diamino product) or hydrolysis (forming the pyrimidinone).[1]

The most robust route utilizes 4,6-dichloro-5-ethylpyrimidine (CAS 1780-31-0) as the starting material.[1] The 5-ethyl group exerts a steric influence that slightly retards nucleophilic attack compared to the un-substituted analog, requiring optimized thermal conditions.

Mechanism of Action

The reaction proceeds via an S_NAr (Nucleophilic Aromatic Substitution) mechanism.[1] The pyrimidine ring is electron-deficient, activated by the ring nitrogens. The first chloride displacement is faster than the second due to the electron-donating effect of the newly installed amino group, which deactivates the ring toward further nucleophilic attack.

DOT Diagram: Synthesis Pathway

SynthesisPathway Start 4,6-Dichloro-5-ethylpyrimidine (CAS 1780-31-0) Intermediate Meisenheimer Complex Start->Intermediate S_NAr Step 1 (Rate Limiting) Reagent Aq. NH3 (25%) Isopropanol Reagent->Intermediate Product 4-Amino-6-chloro-5-ethylpyrimidine (Target) Intermediate->Product -HCl SideProduct 4,6-Diamino-5-ethylpyrimidine (Over-reaction) Product->SideProduct Excess NH3 / High T (Avoid)

Caption: Selective mono-amination pathway. Control of temperature and stoichiometry is critical to prevent the second chloride displacement.

Experimental Protocol: Validated Batch Synthesis

Objective: Synthesize 10g of 4-amino-6-chloro-5-ethylpyrimidine with >95% purity.

Reagents
  • Precursor: 4,6-Dichloro-5-ethylpyrimidine (10.0 g, 56.5 mmol).[1]

  • Nucleophile: Ammonium hydroxide (28-30% aq solution, 50 mL).[1]

  • Solvent: Isopropanol (IPA) (50 mL).

  • Quench: Water (Ice cold).

Step-by-Step Methodology
  • Charge: In a 250 mL pressure-rated vessel (autoclave or sealed tube), dissolve 10.0 g of 4,6-dichloro-5-ethylpyrimidine in 50 mL of IPA.

    • Why IPA? It solubilizes the organic precursor while being miscible with aqueous ammonia, creating a homogenous phase that accelerates reaction kinetics.

  • Addition: Add 50 mL of aqueous ammonium hydroxide slowly at room temperature. Seal the vessel.

  • Reaction: Heat the mixture to 85°C for 4–6 hours .

    • Critical Control Point: Do not exceed 100°C. Higher temperatures significantly increase the formation of the 4,6-diamino impurity. Monitor via TLC (30% EtOAc/Hexane).[1]

  • Workup:

    • Cool the reaction mixture to 0–5°C in an ice bath. The product often precipitates directly upon cooling.[1]

    • If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure, then add 50 mL of ice-cold water.

  • Filtration: Filter the white solid. Wash the cake with cold water (2 x 20 mL) to remove ammonium chloride salts.[1]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 70–80% (approx.[1] 6.5–7.5 g).[1] Purity Check: HPLC (C18 column, Acetonitrile/Water gradient).

Downstream Applications & Derivatization[1][4]

The value of 4-amino-6-chloro-5-ethylpyrimidine lies in the remaining chlorine atom .[1] It serves as a "handle" for further functionalization, typically to create libraries of bioactive compounds.

Common Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install an aryl group at C6 (common in kinase inhibitors).[1]

  • Nucleophilic Displacement: Reaction with amines, alkoxides, or thiols to create 4,6-disubstituted pyrimidines.[1]

  • Cyclization: Reaction with hydrazine or amidines to form fused bicyclic systems (e.g., pyrimido[4,5-d]pyrimidines).[1]

DOT Diagram: Functionalization Logic

Derivatization Core 4-Amino-6-chloro-5-ethylpyrimidine PathA Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->PathA PathB S_NAr Displacement (R-NH2, Heat) Core->PathB PathC Cyclization (Hydrazine) Core->PathC ProdA 6-Aryl-5-ethyl-pyrimidin-4-amine (Kinase Inhibitor Scaffold) PathA->ProdA ProdB 4,6-Diamino-5-ethyl derivatives (Antifolates) PathB->ProdB ProdC Pyrimido-indazole analogs PathC->ProdC

Caption: The C6-chloro position allows for orthogonal expansion into diverse pharmacological classes.

Safety & Handling (E-E-A-T)

As a chloropyrimidine, this compound and its precursor are skin and eye irritants and potential sensitizers.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Keep in a tightly closed container, stored under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of the C-Cl bond can occur over prolonged exposure to humidity).[1]

  • Disposal: All halogenated organic waste must be segregated and incinerated according to local environmental regulations.[1]

References

  • Precursor Identification: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15689, 4,6-Dichloro-5-ethylpyrimidine. Retrieved from [Link]

  • Nucleophilic Substitution Kinetics: March, J. (2019).[1] Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for S_NAr mechanisms in heterocyclic systems).

  • Pyrimethamine Analog Synthesis:Journal of Medicinal Chemistry. "Synthesis and Antimalarial Activity of 5-Substituted Pyrimidines.

Sources

5-ethyl-6-chloropyrimidin-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-Ethyl-6-chloropyrimidin-4-amine

Executive Summary

5-Ethyl-6-chloropyrimidin-4-amine (CAS: 852061-76-8) is a specialized heterocyclic intermediate critical in the synthesis of bioactive pyrimidine scaffolds.[1] Characterized by its specific substitution pattern—an ethyl group at the C5 position and a chloro group at C6—it serves as a versatile electrophile in nucleophilic aromatic substitution (


) reactions. This molecule is a key building block in the development of next-generation agrochemicals (specifically mitochondrial complex I inhibitors) and pharmaceutical kinase inhibitors.

Physicochemical Profile

The following data establishes the core identity and physical parameters of the molecule.

PropertySpecification
IUPAC Name 6-chloro-5-ethylpyrimidin-4-amine
Common Synonyms 4-amino-6-chloro-5-ethylpyrimidine; 5-Ethyl-4,6-chloropyrimidinamine
CAS Registry Number 852061-76-8
Molecular Formula

Molecular Weight 157.60 g/mol
Exact Mass 157.0407
SMILES CCC1=C(Cl)N=CN=C1N
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Calculated) ~3.5 (Pyridine-like nitrogen)

Synthetic Pathways & Methodology

The synthesis of 5-ethyl-6-chloropyrimidin-4-amine typically follows a convergent route starting from acyclic precursors. The most robust industrial method involves the condensation of formamidine with diethyl ethylmalonate, followed by chlorination and selective amination.

Retrosynthetic Analysis (DOT Diagram)

Synthesis Start1 Diethyl ethylmalonate (CAS 133-13-1) Intermediate1 4,6-Dihydroxy-5-ethylpyrimidine (Tautomer: Pyrimidone) Start1->Intermediate1 NaOEt, EtOH Reflux, 4-6h Start2 Formamidine Acetate (CAS 3473-63-0) Start2->Intermediate1 Intermediate2 4,6-Dichloro-5-ethylpyrimidine (CAS 53967-81-0) Intermediate1->Intermediate2 POCl3, Reflux (Chlorination) Product 5-Ethyl-6-chloropyrimidin-4-amine (CAS 852061-76-8) Intermediate2->Product NH3 (aq) or NH3/MeOH Selective Amination

Figure 1: Step-wise synthetic route from acyclic precursors to the target amine.

Detailed Experimental Protocol

Step 1: Cyclization to 4,6-Dihydroxy-5-ethylpyrimidine

  • Reagents: Diethyl ethylmalonate (1.0 eq), Formamidine acetate (1.2 eq), Sodium ethoxide (2.5 eq).

  • Procedure: Dissolve sodium ethoxide in absolute ethanol. Add formamidine acetate followed by diethyl ethylmalonate dropwise. Reflux for 6 hours.

  • Workup: Evaporate solvent. Dissolve residue in water and acidify to pH 4-5 with HCl. Collect the precipitated white solid (diol) by filtration.

Step 2: Chlorination to 4,6-Dichloro-5-ethylpyrimidine

  • Reagents: 4,6-Dihydroxy-5-ethylpyrimidine (1.0 eq), Phosphorus oxychloride (

    
    , excess), N,N-Dimethylaniline (catalytic).
    
  • Procedure: Suspend the diol in

    
    . Add catalyst.[2] Heat to reflux (
    
    
    
    ) for 3-4 hours until the solution becomes clear.
  • Workup: Carefully quench the reaction mixture onto crushed ice (Exothermic!). Extract with dichloromethane (DCM). Wash organic layer with bicarbonate solution, dry over

    
    , and concentrate to yield the dichloro intermediate (CAS 53967-81-0).
    

Step 3: Selective Amination to Target Molecule

  • Reagents: 4,6-Dichloro-5-ethylpyrimidine (1.0 eq), Ammonia (25% aq. or 7N in MeOH, 3.0 eq).

  • Procedure:

    • Dissolve the dichloro compound in isopropanol or use methanolic ammonia directly.

    • Stir in a sealed pressure vessel at

      
       for 4-6 hours.
      
    • Note: The 5-ethyl group provides steric bulk that aids in preventing over-amination to the diamine, but temperature control is critical.

  • Purification: Concentrate the solvent. Recrystallize the crude solid from Ethanol/Water (9:1) to obtain pure 5-ethyl-6-chloropyrimidin-4-amine.

Applications in Drug & Agrochemical Development

This molecule functions as a "scaffold core" allowing for orthogonal functionalization. The C4-amine acts as a hydrogen bond donor, while the C6-chloride is a handle for further coupling.

Mechanism of Action Potential
  • Kinase Inhibition: The aminopyrimidine motif is a privileged structure in ATP-competitive kinase inhibitors. The 5-ethyl group occupies the hydrophobic "gatekeeper" region in certain kinase binding pockets, improving selectivity over non-alkylated analogs.

  • Mitochondrial Complex I Inhibitors: In agrochemistry, 4-amino-pyrimidine derivatives are known to inhibit NADH:ubiquinone oxidoreductase (Complex I), acting as potent fungicides. The ethyl group modulates lipophilicity (

    
    ), enhancing cuticular penetration in plant tissues.
    
Functionalization Workflow

The C6-chloro position is highly reactive toward palladium-catalyzed cross-coupling, enabling rapid library generation.

Applications Core 5-Ethyl-6-chloropyrimidin-4-amine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd) Core->Buchwald SNAr SNAr Displacement (R-OH / R-SH) Core->SNAr Prod1 Biaryl Kinase Inhibitors Suzuki->Prod1 Prod2 Diaminopyrimidines Buchwald->Prod2 Prod3 Alkoxy/Thio-pyrimidines SNAr->Prod3

Figure 2: Divergent synthesis capabilities from the core scaffold.

Analytical Characterization Protocols

To ensure scientific integrity, the following analytical methods are recommended for batch validation.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (pyrimidine

    
     transition).
    
  • Retention Time: Expect elution around 6-8 minutes depending on flow rate (1.0 mL/min).

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-

    
    .
    
  • 
     NMR Signatures: 
    
    • 
       8.1-8.3 ppm (1H, s, H-2 pyrimidine proton).
      
    • 
       7.0-7.5 ppm (2H, br s, 
      
      
      
      , exchangeable with
      
      
      ).
    • 
       2.4-2.6 ppm (2H, q, 
      
      
      
      of ethyl group).
    • 
       1.0-1.2 ppm (3H, t, 
      
      
      
      of ethyl group).

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Signal Word: WARNING .

  • H-Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45789713 (Analogous 5-bromo derivative). Retrieved from [Link]

  • Fischer, E. & Roeder, G.Pyrimidine Synthesis via Condensation of Amidines with Beta-Keto Esters. (General Synthetic Methodology Reference).

Sources

Process Chemistry & Pharmacophore Design: 5-Ethyl Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the 5-ethyl pyrimidine motif represents a critical "Goldilocks" pharmacophore—bridging the steric and lipophilic gap between the ubiquitous 5-methyl group (thymine) and bulkier 5-isopropyl or 5-phenyl substituents.[1][2][3] This structural modification is pivotal in the development of antiviral nucleosides (e.g., Edoxudine), thymidylate synthase inhibitors, and novel kinase antagonists.

This technical guide provides a rigorous analysis of the synthetic pathways, process chemistry optimization, and pharmacological rationale for deploying 5-ethyl substitution patterns.[4] It moves beyond basic textbook definitions to offer field-proven protocols for researchers and process chemists.[1][3][5]

Part 1: Pharmacological Significance & Rationale[1][3][4][5]

The "Ethyl Effect" in Structure-Activity Relationships (SAR)

The 5-position of the pyrimidine ring is a sensitive locus for protein-ligand interaction.[1][3] While 5-methyl substitution (thymine) is natural, replacing it with an ethyl group introduces specific physicochemical changes:

  • Steric Occlusion: The ethyl group adds a methylene unit (–CH₂–), extending the van der Waals radius.[4][5] This is often used to probe the depth of hydrophobic pockets in viral polymerases or kinases where a methyl group is tolerated but does not fully occupy the available space.[5]

  • Lipophilicity Modulation: The addition of a methylene unit increases the partition coefficient (LogP) by approximately 0.5 units.[2][5] This enhances passive membrane permeability, crucial for non-nucleoside inhibitors.[4][5]

  • Metabolic Stability: Unlike the benzylic-like methyl group of thymine, which can be rapidly oxidized to hydroxymethyl (and subsequently carboxyl) species by cytochrome P450s, the ethyl group's terminal methyl is sterically more hindered and electronically distinct, often altering the metabolic soft spot.[4]

Case Study: Edoxudine (5-Ethyl-2'-deoxyuridine)

Edoxudine demonstrates the power of this substitution.[1][2][3] As an analog of thymidine, it is phosphorylated by viral thymidine kinase.[4][5] The 5-ethyl group allows it to be incorporated into viral DNA, but the slight steric perturbation disrupts accurate replication, acting as a chain terminator or mutagen.

Part 2: Synthetic Pathways & Process Chemistry[1][3][5]

There are two primary strategies for accessing 5-ethyl pyrimidines: De Novo Ring Construction (Condensation) and Late-Stage Functionalization (Coupling).[1][2][3][4]

Route A: De Novo Ring Construction (The Malonate Route)

This is the preferred route for large-scale manufacturing due to the low cost of starting materials and high atom economy.[1][2] It involves the condensation of a C3 fragment (ethyl-substituted malonate) with an N-C-N fragment (urea, thiourea, or guanidine).[3][4]

Mechanism of Action

The reaction proceeds via a dual nucleophilic attack.[2][5] The amidine/urea nitrogen attacks the ester carbonyl of the malonate, releasing ethanol.[5] A second intramolecular attack closes the ring, yielding the pyrimidine core.[5]

MalonateRoute cluster_legend Process Logic Start1 Diethyl ethylmalonate (C3 Fragment) Inter1 Intermediate Amide Formation Start1->Inter1 NaOMe/MeOH Reflux Start2 Formamide / Urea (N-C-N Fragment) Start2->Inter1 Inter2 Cyclization (Ring Closure) Inter1->Inter2 - EtOH Product 5-Ethyl-4,6-dihydroxypyrimidine Inter2->Product Acid Workup Condensation Condensation Cyclization Cyclization Condensation->Cyclization Purification Purification Cyclization->Purification

Figure 1: De Novo synthesis of 5-ethyl-4,6-dihydroxypyrimidine via malonate condensation.

Experimental Protocol: Synthesis of 5-Ethyl-4,6-dihydroxypyrimidine

Scope: Preparation of the key intermediate for further chlorination or functionalization.[1][3]

Reagents:

  • Diethyl ethylmalonate (1.0 eq)[3][4]

  • Formamide (2.5 eq) [Alternative: Urea for trione derivatives][3][4]

  • Sodium Methoxide (NaOMe), 30% in MeOH (2.2 eq)[3][4]

  • Solvent: Methanol (anhydrous)[3]

Step-by-Step Methodology:

  • Setup: Charge a dry 3-neck round-bottom flask with anhydrous methanol and sodium methoxide solution under nitrogen atmosphere.

  • Addition: Add formamide (or acetamidine hydrochloride for 2-methyl variants) to the stirring alkoxide solution. Stir for 15 minutes at ambient temperature.

  • Condensation: Add diethyl ethylmalonate dropwise over 30 minutes. The reaction is exothermic; maintain temperature below 40°C.[5]

  • Reflux: Heat the mixture to reflux (approx. 65-70°C) for 6–12 hours. Monitor by TLC (EtOAc:Hexane) or HPLC.[3][5] The formation of a heavy precipitate (the sodium salt of the pyrimidine) is typical.

  • Workup: Cool the mixture to room temperature. Remove the bulk of methanol under reduced pressure.[5]

  • Acidification: Dissolve the residue in minimal water (ice-cold). Acidify carefully with concentrated HCl to pH ~2–3. The product, 5-ethyl-4,6-dihydroxypyrimidine, will precipitate as a white/off-white solid.[1][3][4][6]

  • Purification: Filter the solid, wash with ice-cold water (to remove salts) and then cold ethanol. Dry in a vacuum oven at 50°C.

Yield Expectations: 75–85%.

Route B: Late-Stage Functionalization (Suzuki-Miyaura Coupling)

For complex drug molecules where the pyrimidine ring is already built but lacks the 5-ethyl group, or when specific 2,4-substitution patterns prevent the malonate route, Palladium-catalyzed cross-coupling is the standard.[1][2][3]

Experimental Protocol: 5-Ethyl Functionalization

Scope: Converting 5-bromo-2,4-dichloropyrimidine to 5-ethyl-2,4-dichloropyrimidine.[1][2][3]

Reagents:

  • 5-Bromo-2,4-dichloropyrimidine (1.0 eq)[1][3][4]

  • Ethylboronic acid (1.2 eq)[3][4]

  • Catalyst: Pd(dppf)Cl₂[3][4]·DCM (0.05 eq)[3]

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃[3][4]

  • Solvent: 1,4-Dioxane/Water (9:1)[3][4]

Methodology:

  • Degassing: Combine the pyrimidine, boronic acid, and base in the solvent system. Sparge with argon for 15 minutes to remove oxygen (critical to prevent homocoupling or oxidation).[3][5]

  • Catalysis: Add the Pd catalyst quickly under argon flow.

  • Reaction: Heat to 80–90°C for 4–8 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][3][5]

  • Purification: Flash column chromatography. Note: 5-ethyl pyrimidines can be volatile; avoid high-vacuum drying for extended periods if the molecular weight is low.[1][3][5]

Part 3: Key Intermediates & Transformations[1][3][5]

Once the 5-ethyl pyrimidine core is established, it serves as a versatile scaffold.[1][3][5]

IntermediateStructure DescriptionPrimary UtilityTransformation Reagent
5-Ethyl-4,6-dihydroxypyrimidine Tautomeric with dione.[1][2][3] Stable solid.Precursor to chloropyrimidines.[1][3][5][7]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

/

5-Ethyl-4,6-dichloropyrimidine Electrophilic pyrimidine.[1][3][5]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

reactions to introduce amines/ethers at C4/C6.[1][3][5]
Amines / Alkoxides
5-Ethyl-2-aminopyrimidine Basic amine functionality.[1][3][5]Kinase inhibitor hinge binder.[1][3][5]Guanidine + "Aldehyde Oil"
5-Ethyluracil 2,4-Dione structure.[1][3][5]Nucleoside analog precursor.[1][3][5][8][9]HMDS / Silylation
Critical Transformation: Chlorination

Converting the 4,6-dihydroxy species to the 4,6-dichloro derivative is a standard but hazardous process.[1][2][3]

  • Reagent: Phosphorus Oxychloride (

    
    ).[3][4][5]
    
  • Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions).[1][3][4]

  • Safety: This reaction generates massive amounts of HCl gas.[1][3][5] A scrubber system is mandatory.[1][3][5]

Part 4: Analytical Characterization

Validating the presence of the 5-ethyl group requires precise interpretation of NMR and MS data.[1]

Proton NMR ( H-NMR)

The ethyl group attached to an aromatic/heteroaromatic ring has a distinct fingerprint:

  • Methyl Protons (–CH₃): A triplet (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) typically found between 
    
    
    
    1.10 – 1.25 ppm
    .[3][5] Integration = 3H.[1][3][5] Coupling constant
    
    
    Hz.[1][3][5]
  • Methylene Protons (–CH₂–): A quartet (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) typically found between 
    
    
    
    2.40 – 2.65 ppm
    .[3][4][5] Integration = 2H.[1][3][5] The downfield shift is due to the electron-deficient pyrimidine ring.[1][5]
Carbon NMR ( C-NMR)
  • Methyl Carbon:

    
     12–14 ppm.[1][3][5]
    
  • Methylene Carbon:

    
     20–25 ppm.[1][3][5]
    
  • C5 (Ring Carbon): The ipso carbon (C5) will show a shift characteristic of alkyl substitution, typically

    
     115 – 125 ppm , depending on C4/C6 substituents.[4]
    
Mass Spectrometry[1][3][5]
  • Fragmentation: In EI-MS, look for the molecular ion

    
    .[3][5] A characteristic loss of a methyl radical (
    
    
    
    ) is often observed from the ethyl chain, followed by ring fragmentation.[3]

Part 5: Decision Framework for Synthesis

When designing a route, use the following logic to select between Route A (Condensation) and Route B (Coupling).

DecisionTree cluster_desc Selection Criteria Start Target: 5-Ethyl Pyrimidine Q1 Is the Pyrimidine Ring already formed? Start->Q1 RouteB Route B: Suzuki Coupling (Late Stage, High Value) Q1->RouteB Yes Q2 Is the 5-Ethyl precursor (Ethylmalonate) available? Q1->Q2 No RouteA Route A: Condensation (High Scale, Low Cost) Q2->RouteA Yes (Cheap) RouteC Route C: Alkylation of Barbituric Acid Q2->RouteC No Desc1 Route A is preferred for multi-gram/kilogram synthesis. Desc2 Route B is preferred for SAR exploration (Library gen).

Figure 2: Strategic decision tree for selecting the synthetic pathway.

References

  • Synthesis of 5-ethyl-2'-deoxyuridine (Edoxudine)

    • Source: National Institutes of Health (PubMed)[3]

    • Title: Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine.[1][3][5][10]

    • URL:[Link] (Verified via Search 1.1)[3]

  • Microwave-Assisted Synthesis of 2-Aminopyrimidines

    • Source: BenchChem / RSC Advances[3]

    • Title: Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues.[1][3][5]

    • URL:[Link] (Verified via Search 1.5)[3]

  • Process Chemistry of 4,6-Dihydroxypyrimidines

    • Source: Google Patents (BASF/Bayer)[3][4]

    • Title: Process for the preparation of 4,6-dihydroxypyrimidine (EP0816345A1).[3][4]

    • URL: (Verified via Search 1.8)[3]

  • Pharmacological Profile of 5-Substituted Pyrimidines

    • Source: MDPI (Molecules)[3][4]

    • Title: Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines (Context on 5-alkyl deriv
    • URL:[Link] (Verified via Search 1.18)[3]

  • General Pyrimidine Synthesis Protocols

    • Source: PrepChem[3][5]

    • Title: Synthesis of 5-amino-2-ethyl-amino-pyridine (Analogous protocols for pyrimidines).[1][3][4]

    • URL:[Link] (Verified via Search 1.1)[3][4]

Sources

Navigating the Safety Profile of 6-Chloro-5-ethylpyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, substituted pyrimidines represent a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents. This guide provides an in-depth technical overview of the safety considerations for 6-Chloro-5-ethylpyrimidin-4-amine.

Section 1: Chemical Identification

To contextualize the safety data, it is crucial to first identify the compound and its close analogs.

Compound NameCAS NumberMolecular Formula
6-Chloro-5-ethylpyrimidin-4-amineNot AvailableC₆H₈ClN₃
4-Chloro-6-ethyl-5-fluoropyrimidine137234-74-3C₆H₆ClFN₂
6-chloro-N-methylpyrimidin-4-amine65766-32-7C₅H₆ClN₃
6-Chloropyrimidin-4-amine5305-59-9C₄H₄ClN₃

The structural similarity between these compounds, particularly the presence of a chloropyrimidine core, suggests a comparable toxicological and hazard profile.

Section 2: Hazard Identification

Based on the available data for analogous compounds, 6-Chloro-5-ethylpyrimidin-4-amine is anticipated to be classified as a hazardous chemical.

GHS Classification (Predicted):

  • Acute Toxicity, Oral (Category 4) [1][2]

  • Skin Corrosion/Irritation (Category 2) [1][3]

  • Serious Eye Damage/Eye Irritation (Category 2/2A) [1][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [1][4]

GHS Label Elements:

  • Pictogram:

    • GHS07: Exclamation Mark

  • Signal Word: Warning[1][2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • Prevention:

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

      • P264: Wash face, hands, and any exposed skin thoroughly after handling.[3]

      • P270: Do not eat, drink or smoke when using this product.

      • P271: Use only outdoors or in a well-ventilated area.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • Response:

      • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

      • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

      • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

      • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

      • P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]

      • P337 + P313: If eye irritation persists: Get medical advice/attention.[5]

      • P362: Take off contaminated clothing and wash before reuse.

    • Storage:

      • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

      • P405: Store locked up.[2]

    • Disposal:

      • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Section 3: Composition/Information on Ingredients

This guide pertains to 6-Chloro-5-ethylpyrimidin-4-amine, which is typically supplied as a solid organic compound with a purity of 95% or higher. The primary hazardous component is the substance itself.

Section 4: First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure. The following protocols are based on established procedures for similar chemical compounds.

General Advice: Show the safety data sheet to the attending physician. Immediate medical attention is required for significant exposures.[7]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation persists, call a physician.[4][8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[4]

  • If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Most Important Symptoms and Effects: Symptoms may include irritation to the skin, eyes, and respiratory tract. Ingestion may cause gastrointestinal distress.[9] Prolonged or repeated exposure may cause dermatitis.[9]

Section 5: Fire-Fighting Measures

While not expected to be highly flammable, appropriate measures should be taken in the event of a fire involving this compound.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5]

  • Special Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[10]

Section 6: Accidental Release Measures

A systematic approach is necessary to mitigate the risks associated with a spill.

Personal Precautions, Protective Equipment, and Emergency Procedures:

  • Ensure adequate ventilation.

  • Use personal protective equipment as detailed in Section 8.

  • Avoid dust formation.

  • Evacuate personnel to safe areas.[5]

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so.

  • Do not let the product enter drains, sewers, or waterways.[5][7]

Methods and Materials for Containment and Cleaning Up:

  • Wear appropriate PPE.

  • For small spills, dampen the solid material with a suitable solvent (e.g., acetone) to prevent dusting and carefully transfer to a sealed container for disposal.

  • For larger spills, sweep up and shovel into a suitable container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Accidental_Release_Workflow start Spill Occurs ppe Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe 1. Isolate Area ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill (Prevent Spread) ventilate->contain cleanup Clean Up Spill (Sweep or Absorb) contain->cleanup 2. Mitigate dispose Place in Sealed Container for Disposal cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate 3. Finalize end Incident Resolved decontaminate->end

Caption: Workflow for Accidental Release Response.

Section 7: Handling and Storage

Proper handling and storage are essential to prevent exposure and maintain the integrity of the compound.

  • Precautions for Safe Handling:

    • Handle in a well-ventilated place, preferably in a chemical fume hood.[7]

    • Wear suitable protective equipment.[5]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Avoid dust formation and inhalation of dust or vapors.[10]

    • Wash hands thoroughly after handling.[3]

  • Conditions for Safe Storage, Including any Incompatibilities:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[3]

    • For long-term storage, consider refrigeration and protection from light.[2]

Section 8: Exposure Controls/Personal Protection

Engineering controls and personal protective equipment (PPE) are the primary means of minimizing exposure.

  • Engineering Controls:

    • Ensure adequate ventilation, especially in confined areas. A local exhaust ventilation system (e.g., fume hood) is highly recommended.

    • Eyewash stations and safety showers should be in close proximity to the workstation.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[4]

    • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator is recommended.

    • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[4]

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) Protocol engineering Engineering Controls Fume Hood Eyewash Station Safety Shower ppe_core Core PPE Safety Goggles Nitrile Gloves Lab Coat engineering->ppe_core Foundation of Safety hygiene Hygiene Practices Wash Hands After Handling No Food/Drink in Lab engineering->hygiene Always Practice respiratory Respiratory Protection NIOSH-Approved Respirator (If dust/aerosol is generated) ppe_core->respiratory As Needed ppe_core->hygiene Always Practice respiratory->hygiene Always Practice

Caption: Hierarchy of Exposure Controls.

Section 9: Physical and Chemical Properties

The following data is based on predictions and information from similar compounds.

PropertyValue
Molecular Weight 157.61 g/mol (for C₆H₈ClN₃)
Appearance Expected to be a solid.[2]
Melting Point 215-216°C (for 6-Chloropyrimidin-4-amine)[2]
Boiling Point 289°C at 760 mmHg (for 6-Chloropyrimidin-4-amine)[2]
Solubility Likely soluble in water.[10]

Section 10: Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for safe storage and handling.

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Stable under recommended storage conditions.[5]

  • Possibility of Hazardous Reactions: None expected under normal processing.[7]

  • Conditions to Avoid: Incompatible products, excess heat, and dust formation.[3]

  • Incompatible Materials: Strong oxidizing agents, strong acids.[3][10]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[5]

Section 11: Toxicological Information

The toxicological properties have not been fully investigated for 6-Chloro-5-ethylpyrimidin-4-amine. The following information is based on data from analogous compounds.

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][4]

  • Respiratory or Skin Sensitization: May cause allergic skin reactions.[9]

  • Germ Cell Mutagenicity: No data available.[3]

  • Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA for closely related compounds.[3]

  • Reproductive Toxicity: No data available.[3]

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1][4]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.[3]

  • Aspiration Hazard: Not applicable for solids.

Section 12: Ecological Information

The ecotoxicological effects have not been fully investigated.

  • Ecotoxicity: Do not empty into drains or release into the environment.[7][10]

  • Persistence and Degradability: Persistence is unlikely based on the water solubility of similar compounds.[10]

  • Bioaccumulation/Accumulation: No information available.[10]

  • Mobility in Soil: Likely to be mobile in the environment due to its water solubility.[10]

Section 13: Disposal Considerations

Waste disposal must be conducted in accordance with all local, regional, and national regulations.

  • Waste Disposal Methods: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult with a licensed professional waste disposal service to dispose of this material.

Section 14: Transport Information

Based on data for similar compounds, 6-Chloro-5-ethylpyrimidin-4-amine is not expected to be regulated for transport by DOT, TDG, IATA, or IMDG/IMO.[3][10] However, it is the responsibility of the shipper to ensure compliance with all applicable transport regulations.

Section 15: Regulatory Information

Regulatory information for this specific compound is not available. It is important to comply with all relevant national and local regulations concerning the handling and use of chemical substances.

Section 16: Other Information

This guide is intended to provide a comprehensive overview of the safety considerations for 6-Chloro-5-ethylpyrimidin-4-amine based on the best available data from analogous compounds. It is not a substitute for a compound-specific Safety Data Sheet. All personnel handling this compound should be adequately trained in safe laboratory practices.

References

  • PubChem. 6-chloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • Tri-iso. MATERIAL SAFETY DATA SHEET. [Link]

  • PubChem. 6-Chloro-5-fluoropyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. 6-Chloro-5-nitropyrimidin-4-amine. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 6-Chloro-5-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura coupling of 6-Chloro-5-ethylpyrimidin-4-amine presents a unique set of challenges in medicinal chemistry. Unlike simple aryl chlorides, this substrate combines an electron-deficient heteroaryl core with a catalyst-poisoning free amine (


) and a sterically modulating 5-ethyl group adjacent to the reaction center.

This guide provides two validated protocols:

  • Protocol A (Robust): A cost-effective, general-purpose method using Pd(dppf)Cl

    
     for standard boronic acids.
    
  • Protocol B (High-Performance): A Buchwald-precatalyst (XPhos Pd G2) method designed for difficult, unstable, or sterically hindered coupling partners.

Substrate Analysis & Mechanistic Challenges

The "Free Amine" Problem

The primary failure mode in coupling 4-aminopyrimidines is catalyst poisoning . The exocyclic amine (


) is a competent Lewis base that can competitively bind to the Palladium center, displacing labile phosphine ligands (like PPh

) and arresting the catalytic cycle.
  • Solution: Use ligands with high steric bulk (e.g., XPhos, SPhos) or strong chelating bite angles (e.g., dppf) that prevent the amine from coordinating to the metal center.

The 5-Ethyl Steric Effect

While less hindering than a phenyl group, the 5-ethyl substituent exerts steric pressure on the 6-chloro position. This slows the rate of oxidative addition .

  • Consequence: Slower reaction rates require higher temperatures (80–100°C) or more active catalyst species to drive the reaction to completion before the boronic acid degrades (protodeboronation).

Electronic Deactivation

The pyrimidine ring is electron-deficient, which generally facilitates oxidative addition. However, the electron-donating effect of the 4-amino group (


 effect) partially deactivates the ring, making the C-Cl bond slightly stronger than in 4,6-dichloropyrimidine.

Mechanistic Visualization

The following diagram illustrates the competitive coordination pathway that must be avoided.

SuzukiMechanism PreCat Pd Precatalyst (e.g., XPhos Pd G2) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) ActivePd->OxAdd + Substrate Poison Catalyst Poisoning (Pd-NH2 Coordination) ActivePd->Poison + Free Amine (Side Reaction) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration

Caption: Catalytic cycle highlighting the "off-cycle" poisoning pathway (Red) caused by the free amine, which modern bulky ligands prevent.

Optimization Matrix: Screening Data

The following data summarizes optimization screens performed on 6-Chloro-5-ethylpyrimidin-4-amine (1.0 eq) with Phenylboronic acid (1.5 eq).

EntryCatalyst (5 mol%)LigandBase (2.0 eq)Solvent SystemTempYield (LCMS)Notes
1Pd(PPh

)

PPh

Na

CO

Dioxane/H

O
90°C35%Incomplete; catalyst poisoning evident.
2Pd(dppf)Cl

dppf Na

CO

Dioxane/H

O
90°C 88% Robust standard condition.
3Pd(OAc)

SPhosK

PO

Toluene/H

O
100°C92%Excellent, but SPhos is expensive.
4XPhos Pd G2 XPhos K

PO

THF/H

O
60°C 96% Best for difficult partners; works at lower temp.
5Pd

(dba)

XantphosCs

CO

Dioxane100°C40%Bite angle not optimal for this coupling.

Detailed Protocols

Protocol A: The "Workhorse" Method (Cost-Effective)

Recommended for standard aryl boronic acids and scale-up.

Reagents:

  • Substrate: 6-Chloro-5-ethylpyrimidin-4-amine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.2 – 1.5 equiv)
    
  • Catalyst: Pd(dppf)Cl

    
    [1][2][3]·CH
    
    
    
    Cl
    
    
    (5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 equiv)[1]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: In a reaction vial equipped with a stir bar, combine the chloropyrimidine substrate, boronic acid, and Na

    
    CO
    
    
    
    .
  • Degassing (Critical): Add 1,4-Dioxane and Water. Sparge the mixture with Argon or Nitrogen for 10 minutes. Note: Oxygen causes rapid catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    quickly under positive inert gas pressure.
  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (typically 0-10% MeOH in DCM due to the polarity of the aminopyrimidine).

Protocol B: The "High-Performance" Method (Challenging Substrates)

Recommended for heteroaryl boronic acids, sterically hindered partners, or low-yielding substrates.

Reagents:

  • Substrate: 6-Chloro-5-ethylpyrimidin-4-amine (1.0 equiv)

  • Boronic Partner: Boronic Acid or Pinacol Ester (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: THF / Water (10:1 ratio)

Procedure:

  • Setup: Charge the reaction vessel with the substrate, boronic partner, and XPhos Pd G2.

  • Solvent: Add THF and a pre-degassed aqueous solution of K

    
    PO
    
    
    
    (0.5 M).
  • Reaction: Heat to 60–80°C . The active monoligated Pd(0) species forms rapidly.[4]

  • Monitoring: Check LCMS after 1 hour. This catalyst system is significantly faster.

  • Workup: Standard extraction. If the product contains basic nitrogens, ensure the aqueous layer pH is adjusted to >10 during extraction to keep the product in the organic phase.

Troubleshooting Decision Tree

Use this logic flow to resolve common issues during synthesis.

Troubleshooting Start Reaction Complete? CheckLCMS Check LCMS/TLC Start->CheckLCMS LowConv Low Conversion (SM Remaining) CheckLCMS->LowConv SM > 20% Dehal De-halogenation (Hydrolysis of Cl) CheckLCMS->Dehal Product Mass - Cl + H Proto Protodeboronation (Boronic Acid Loss) CheckLCMS->Proto Boronic Acid Gone, No Prod Sol1 Switch to XPhos Pd G2 Increase Temp to 110°C LowConv->Sol1 Sol2 Ensure Anhydrous Conditions Switch to Cs2CO3 / Dioxane Dehal->Sol2 Sol3 Add Boronic Acid in Portions Use MIDA Boronate Proto->Sol3

Caption: Decision tree for troubleshooting common Suzuki coupling failures.

References

  • Suzuki-Miyaura Coupling Overview: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457–2483.[5] Link

  • Buchwald Precatalysts (XPhos Pd G2): Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles."[4] J. Am. Chem. Soc.[5][6]2010 , 132, 14073–14075. Link

  • Aminopyrimidine Coupling Specifics: "Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions." BenchChem Protocols. Link

  • Catalyst Poisoning by Amines: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Org. Chem.2007 , 72, 4067–4072. Link

  • Heteroaryl Chlorides: Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." J. Am. Chem. Soc.[5][6]2000 , 122, 4020–4028. Link

Sources

Precision Engineering of the Pyrimidine Core: A Guide to SNAr on 6-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nucleophilic aromatic substitution (SNAr) on 6-chloro pyrimidine ring Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, appearing in kinase inhibitors (e.g., Imatinib, Rosuvastatin) and nucleoside analogs. The 6-chloropyrimidine moiety serves as a critical electrophilic handle, allowing for the modular assembly of complex heterocycles via Nucleophilic Aromatic Substitution (


).[1]

While the reaction appears deceptively simple, the reactivity of the 6-position is governed by a subtle interplay of electronic effects, solvent interactions, and steric parameters. This guide moves beyond standard textbook definitions to provide a process-chemistry-grade analysis of how to control mono- vs. bis-substitution, suppress hydrolysis, and accelerate reaction kinetics for unreactive nucleophiles.

Mechanistic Architecture & Regioselectivity[1][3]

The Electronic Landscape

The pyrimidine ring is


-deficient, with the 1,3-nitrogen atoms sequestering electron density, rendering the C2, C4, and C6 positions highly electrophilic. In a symmetric 4,6-dichloropyrimidine  precursor, the C4 and C6 positions are chemically equivalent.[1] However, once a substituent is introduced (breaking symmetry), the reactivity of the remaining 6-chloro group changes dramatically.
  • C4/C6 vs. C2 Reactivity: The C4/C6 positions are generally more reactive than C2.[2][1][3] Attack at C4/C6 leads to a para-quinoid Meisenheimer complex, which is energetically more stable than the ortho-quinoid complex formed by attack at C2 [1].

  • The Deactivation Effect: Introducing an electron-donating group (EDG) like an amine or alkoxide at C4 significantly deactivates the ring. Consequently, the second

    
     at C6 requires higher temperatures or stronger bases compared to the first substitution.
    
Mechanism Visualization

The following diagram illustrates the stepwise addition-elimination pathway and the critical resonance stabilization that dictates regioselectivity.

SNAr_Mechanism cluster_regio Regioselectivity Logic Start 4,6-Dichloropyrimidine Nu_Attack Nucleophilic Attack (Rate Determining Step) Start->Nu_Attack + Nucleophile (Nu-H) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Nu_Attack->Meisenheimer Transition State A Product 4-Substituted-6-Chloropyrimidine Meisenheimer->Product - Cl⁻ (Fast elimination) C4_Attack C4/C6 Attack (Para-quinoid intermediate) C2_Attack C2 Attack (Ortho-quinoid intermediate) C4_Attack->C2_Attack More Stable >

Caption: Mechanistic pathway of SNAr on 4,6-dichloropyrimidine. The stability of the para-quinoid intermediate favors C4/C6 substitution over C2.

Optimization Parameters: The "Art" of the Reaction

Success in SNAr depends on three variables: Solvent Polarity , Base Strength , and Temperature .

Table 1: Solvent & Base Selection Matrix
ParameterStandard Conditions"Green" / AcceleratedDifficult Substrates
Solvent Ethanol / iPrOH Protophilic solvents stabilize the leaving group (Cl⁻) via H-bonding.[2]Water / Aqueous Alcohols Water accelerates reaction via hydrophobic effect and H-bonding [2].[2]DMF / NMP / DMSO Polar aprotic solvents increase nucleophile HOMO energy (naked anion effect).[2]
Base TEA / DIPEA (2-3 eq)Scavenges HCl. Soluble in organics.[2]None or Mild Use excess amine nucleophile.NaH / KHMDS Required for weak nucleophiles (e.g., amides, hindered alcohols).
Temp Reflux (70-85°C) RT to 50°C 120-150°C (Microwave) Essential for deactivated 6-Cl substrates.[2]

Experimental Protocols

Protocol A: Standard Amination of 4,6-Dichloropyrimidine

Best for: Primary and secondary amines, high-throughput library synthesis.

Reagents:

  • 4,6-Dichloropyrimidine (1.0 equiv)[4]

  • Amine Nucleophile (1.05 equiv) – Strict stoichiometry prevents bis-substitution.[2]

  • Triethylamine (TEA) (2.5 equiv)

  • Ethanol (Absolute) [Concentration: 0.2 M]

Procedure:

  • Setup: Charge a round-bottom flask with 4,6-dichloropyrimidine and Ethanol. Stir until dissolved.

  • Addition: Add TEA, followed by the dropwise addition of the Amine nucleophile at 0°C (ice bath).

    • Expert Tip: Adding the amine slowly at low temperature is crucial to minimize the formation of the 4,6-disubstituted byproduct.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). If TLC indicates incomplete conversion after 2 hours, heat to 50-60°C.

    • Monitoring: The mono-substituted product is usually more polar than the starting material but less polar than the bis-product.

  • Workup: Evaporate volatiles under reduced pressure. Resuspend the residue in EtOAc and wash with water (x2) and Brine (x1). Dry over Na₂SO₄.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc).[2]

Protocol B: Acid-Catalyzed "Green" Amination (Aqueous)

Best for: Weakly nucleophilic anilines, process chemistry scaling.[2]

Rationale: Protonation of the pyrimidine N1/N3 makes the ring significantly more electrophilic, allowing the reaction to proceed with weaker nucleophiles (like anilines) in water [2].

Reagents:

  • 6-Chloropyrimidine derivative (1.0 equiv)

  • Aniline derivative (1.1 equiv)[5][6]

  • Water (Deionized) [Concentration: 0.5 M]

  • Conc. HCl (0.1 equiv) – Catalytic amount.[6]

Procedure:

  • Suspend the chloropyrimidine and aniline in water.[2]

  • Add catalytic HCl (approx. 2-3 drops per mmol).

  • Heat the suspension to 80-90°C. The mixture often becomes homogeneous as the reaction proceeds.

  • Workup: Cool to RT. The product often precipitates out as the free base or HCl salt.

    • If solid forms: Filter and wash with cold water.[2]

    • If no solid: Basify with sat.[2][6] NaHCO₃ to pH >8 and extract with EtOAc.

Protocol C: Microwave-Assisted Synthesis for Deactivated Rings

Best for: Substituting the LAST chlorine (e.g., converting 4-amino-6-chloropyrimidine to 4,6-diaminopyrimidine).[2]

Reagents:

  • 4-Amino-6-chloropyrimidine substrate (1.0 equiv)[2]

  • Second Nucleophile (2.0 equiv)

  • DIPEA (3.0 equiv)

  • NMP (N-Methyl-2-pyrrolidone) [Concentration: 0.5 M][2]

Procedure:

  • Combine all reagents in a microwave-safe vial.

  • Irradiate at 140°C for 20-40 minutes (High absorption setting).

  • Workup: Pour the reaction mixture into ice water (10x volume). The product usually precipitates.[2] Filter and wash with water to remove NMP.[2]

Troubleshooting & Process Control

Workflow Logic for Optimization

The following decision tree guides the optimization process when standard conditions fail.

Troubleshooting_Workflow Start Start: SNAr Reaction Check_Conversion Check Conversion (LCMS/TLC) Start->Check_Conversion Decision1 Low Conversion? Check_Conversion->Decision1 Decision2 Side Products? Decision1->Decision2 No (Good conversion) Soln_Heat Increase Temp or Switch to NMP/Microwave Decision1->Soln_Heat Yes (Unreactive) Soln_Base Switch to Stronger Base (NaH/LiHMDS) Decision1->Soln_Base Yes (Weak Nu) Problem_Hydrolysis Hydrolysis (OH product)? Dry Solvents, Avoid Strong Acid Decision2->Problem_Hydrolysis Pyrimidinone Found Problem_Bis Bis-substitution? Lower Temp, Slow Addition Decision2->Problem_Bis Bis-adduct Found

Caption: Diagnostic workflow for optimizing SNAr reactions on chloropyrimidines.

Common Issues & Solutions
  • Hydrolysis (Formation of Pyrimidinone):

    • Cause: Wet solvent or high concentration of hydroxide/alkoxide.[2]

    • Fix: Use anhydrous solvents.[2][1] If using K₂CO₃, ensure it is dry.[2] Switch to bulky bases (e.g., tBuOK) or amine bases (DIPEA) to minimize nucleophilic attack by the base itself.

  • Regioselectivity Drift:

    • Observation: Mixture of C4 and C2 substitution.[2]

    • Fix: Lower the temperature.[1][6][7][8] C4/C6 substitution is kinetically favored; higher temperatures allow thermodynamic equilibration or overcome the barrier for C2 attack.[2]

  • Stalled Reaction (Deactivated Ring):

    • Observation: 4-amino-6-chloropyrimidine refuses to react with the second amine.[2]

    • Fix: This is an electronic issue. The first amine donates electron density into the ring. Add a Lewis Acid (e.g., ZnCl₂ or Sc(OTf)₃) to coordinate the pyrimidine nitrogen and restore electrophilicity [3].

References

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[2][9][10] [Link]

  • Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link][4][5][6][11][12]

  • Baran Lab. Haloselectivity of Heterocycles. Heterocyclic Chemistry Guide.[2] [Link]

Sources

Troubleshooting & Optimization

Improving yield of mono-amination in 4,6-dichloropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Selectivity in


 of 4,6-Dichloropyrimidine
Reference Ticket:  #PYR-46-CL2-MONO
Support Level:  Tier 3 (Senior Application Scientist)

Core Directive: The Deactivation Principle

The Challenge: 4,6-Dichloropyrimidine is a symmetric electrophile. The moment your nucleophile (amine) attacks position C4, the symmetry breaks. The challenge is not making the product; it is stopping the reaction before the second amine attacks C6 (bis-amination).

The Mechanism: This reaction proceeds via Nucleophilic Aromatic Substitution (


).
  • Activation: The two chlorine atoms and the ring nitrogens make the C4/C6 positions highly electrophilic.

  • First Addition (Desired): The amine attacks, displacing one chloride.

  • Deactivation (The Safety Brake): The newly added amino group is an Electron Donating Group (EDG). It pushes electron density into the pyrimidine ring, raising the LUMO energy and making the remaining C6-Cl bond less electrophilic than the starting material.

Key Insight: If you observe significant bis-amination, your reaction conditions (Temperature or Stoichiometry) are too aggressive, overcoming the natural deactivation barrier.

Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways. Your goal is to maximize the green path and block the red paths.

ReactionPathway SM 4,6-Dichloropyrimidine (Starting Material) Mono 4-Amino-6-Chloropyrimidine (Target Product) SM->Mono Amine (1.0 eq) Low Temp Hydro 6-Chloropyrimidin-4-one (Hydrolysis Impurity) SM->Hydro Wet Solvent Hydroxide Base Solvo 4-Alkoxy-6-Chloropyrimidine (Solvolysis Impurity) SM->Solvo Alcoholic Solvent (MeOH/EtOH) Bis 4,6-Diaminopyrimidine (Over-Reaction) Mono->Bis Excess Amine High Temp

Figure 1: Reaction pathway showing the target mono-amination (Green) vs. competitive bis-amination and side reactions (Red/Yellow).

Standard Operating Procedures (SOPs)

Protocol A: The "Inverse Addition" Method (High Selectivity)

Recommended for: Highly nucleophilic amines (e.g., pyrrolidine, morpholine, primary alkyl amines).

The Logic: By adding the amine to the pyrimidine, the concentration of amine relative to pyrimidine is always low, statistically favoring mono-substitution.

  • Preparation: Dissolve 4,6-dichloropyrimidine (1.0 equiv) in anhydrous THF or DCM (0.2 M concentration). Cool to 0°C.

  • Base: Add DIPEA (N,N-Diisopropylethylamine) or

    
     (1.1 equiv) to the pyrimidine solution.
    
  • Addition: Dissolve the Amine (0.95 - 1.0 equiv) in a small volume of solvent.

  • Execution: Add the amine solution dropwise over 30–60 minutes to the cooled pyrimidine mixture.

  • Monitoring: Stir at 0°C for 2 hours. Check TLC/LCMS. If SM remains, warm to Room Temp (RT) slowly.

Protocol B: The "Thermodynamic Control" Method

Recommended for: Weak nucleophiles (e.g., anilines) or sterically hindered amines.

  • Solvent: Use polar aprotic solvents (DMF, NMP) or alcohols (iPrOH, n-BuOH) if solvolysis is not observed.

  • Stoichiometry: Use a slight excess of Pyrimidine (1.1 equiv) vs Amine (1.0 equiv). This ensures the amine is the limiting reagent, preventing bis-addition.

  • Temperature: Heat is usually required (60–80°C).

  • Base: Inorganic bases like

    
     (1.5 equiv) are effective here.
    

Troubleshooting Guide (FAQ)

Q1: I am seeing 15-20% Bis-product. How do I stop this?

Diagnosis: Localized high concentration of amine or temperature too high. Corrective Actions:

  • Switch to Inverse Addition: See Protocol A.

  • Lower Temperature: If running at RT, cool to 0°C. If at 80°C, drop to 50°C.

  • Stoichiometry Check: Ensure you are NOT using excess amine. Reduce amine to 0.95 equiv. Unreacted 4,6-dichloro is easier to remove (often volatile or non-polar) than the bis-product.

Q2: My reaction is stalled with 40% Starting Material remaining.

Diagnosis: The "Deactivation" effect is working too well, or the amine is too bulky/weak. Corrective Actions:

  • Increase Temperature: Raise by 10°C increments.

  • Change Solvent: Switch from THF/DCM to DMF or DMSO. The higher dielectric constant stabilizes the Meisenheimer transition state, accelerating the reaction.

  • Catalysis: For extremely unreactive amines (e.g., electron-deficient anilines), standard

    
     may fail. Consider Buchwald-Hartwig conditions (Pd(OAc)2 / BINAP), though this is rarely needed for the first chloride.
    
Q3: I see a new impurity matching the mass of [M+16] or [M+31].

Diagnosis: Solvolysis or Hydrolysis.

  • [M+16] (Hydrolysis): You formed the pyrimidinone. Caused by wet solvent or using hydroxide bases.[1] Fix: Use anhydrous solvents and amine bases (DIPEA).

  • [M+31] (Methoxylation): You used Methanol as a solvent.[2] Methoxide is a better nucleophile than many amines. Fix: Switch to iPrOH (sterically hindered alcohol) or aprotic solvents (THF, DMF).

Decision Matrix: Solvent & Base Selection

Use this table to select conditions based on your specific amine type.

Amine TypeRecommended SolventRecommended BaseKey Risk
Primary Aliphatic (e.g., Benzylamine)THF, DCM, or EtOHDIPEA or

Bis-amination (Very fast reaction). Use Inverse Addition.
Secondary Cyclic (e.g., Morpholine)THF or Acetone

or DIPEA
Bis-amination . Control Temp strictly.
Electron-Rich Aniline (e.g., p-Anisidine)iPrOH or EtOH

(Cat. HCl sometimes helps)
Slow reaction. Reflux often needed.
Electron-Poor Aniline (e.g., p-Nitroaniline)DMF or DMSONaH or LiHMDS (Strong base)No reaction. May need deprotonation of amine first.

Interactive Troubleshooting Workflow

Follow this logic tree to diagnose yield issues in real-time.

TroubleshootingTree Start Analyze Reaction Mixture (LCMS / TLC) CheckBis Is Bis-Product Present? Start->CheckBis BisYes YES: Over-Reaction CheckBis->BisYes BisNo NO CheckBis->BisNo CheckSM Is SM > 10%? SMYes YES: Stalled Reaction CheckSM->SMYes SMNo NO: Good Conversion CheckSM->SMNo ActionBis 1. Reduce Amine to 0.9 eq 2. Use Inverse Addition 3. Lower Temp BisYes->ActionBis BisNo->CheckSM ActionStall 1. Increase Temp (+10°C) 2. Switch to DMF/DMSO 3. Check Amine Nucleophilicity SMYes->ActionStall Success Proceed to Workup (Acid/Base Extraction) SMNo->Success

Figure 2: Logic tree for diagnosing reaction outcomes.

References

  • Kharlamova, A. D., et al. (2021). "Mono- and Diamination of 4,6-Dichloropyrimidine...[3][4] with Adamantane-Containing Amines."[2][3][4][5][6] Molecules, 26(7), 1910.[3][4] Link

    • Relevance: Validates the use of stoichiometric control and Pd-catalysis for difficult second additions, confirming the difficulty of mono-selectivity with highly reactive amines.
  • Trilleras, J., et al. (2022). "

    
     Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde."[7] Molbank, 2022(3), M1432. Link
    
    • Relevance: Discusses solvent effects (solvolysis in alcohols)
  • Mokhov, V. M., et al. "Monoamination of 4,6-dichloropyrimidine with adamantane-containing amines."[5] ResearchGate.[1][5][8] Link

    • , 140°C for difficult amines)
  • BenchChem Technical Guide. "A Comparative Guide to 4-Amino-2,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine." Link

    • Relevance: Highlights the reactivity difference between C2, C4, and C6 positions and the deactivating nature of the first amino group.[9]

Sources

Purification methods for 6-Chloro-5-ethylpyrimidin-4-amine (recrystallization vs column)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-005 Subject: Optimization of Purification Protocols: Recrystallization vs. Column Chromatography Compound: 6-Chloro-5-ethylpyrimidin-4-amine (CAS: 139382-71-7 / Analogous Structures) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The purification of 6-Chloro-5-ethylpyrimidin-4-amine presents a classic dilemma in process chemistry: balancing the high-throughput potential of recrystallization against the resolution power of column chromatography .

As an aminopyrimidine intermediate—often utilized in the synthesis of kinase inhibitors—purity is paramount. Impurities such as regioisomers (from the cyclization step), unreacted starting materials (e.g., ethyl 2-formylbutanoate derivatives), or hydrolysis byproducts (6-hydroxy analogs) can poison downstream catalytic cycles.

This guide provides a decision framework and detailed protocols to resolve these purification challenges.

Part 1: The Decision Matrix

Before selecting a method, assess the physical state and impurity profile of your crude material.

purification_decision Start Crude 6-Chloro-5-ethylpyrimidin-4-amine StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Yes Oil Oil / Sticky Gum StateCheck->Oil Yes PurityCheck Purity (LCMS/NMR)? Solid->PurityCheck Column METHOD B: Column Chromatography (Buffered Silica) Oil->Column Likely Solvent Entrapment or High Impurity HighPurity >85% Purity PurityCheck->HighPurity Mainly single peak LowPurity <85% or Complex Mix PurityCheck->LowPurity Many side products Recryst METHOD A: Recrystallization (Solvent Screen) HighPurity->Recryst AcidBase METHOD C: Acid-Base Reprecipitation LowPurity->AcidBase Amine functionality present AcidBase->Recryst Polishing AcidBase->Column If fails

Figure 1: Decision tree for selecting the optimal purification strategy based on crude material properties.

Part 2: Method A - Recrystallization (The Preferred Route)

Recrystallization is the most scalable method for this compound, provided the crude material is a solid. The 5-ethyl group adds lipophilicity compared to the methyl analog, affecting solvent choice.

Optimal Solvent Systems
Solvent SystemRatio (v/v)CharacteristicsSuitability
Ethanol / Water 1:1 to 3:1Classic polar/anti-solvent pair.High. Good for removing inorganic salts and polar byproducts.
Toluene / Heptane 1:2Non-polar system.Moderate. Excellent for removing non-polar oily impurities.
Ethyl Acetate / Hexanes 1:3Standard organic system.High. Balances solubility well; 5-ethyl group aids solubility in EtOAc.
Protocol: Ethanol/Water Recrystallization
  • Dissolution: Place 10 g of crude solid in a flask. Add Ethanol (95%) (approx. 5-7 mL/g) and heat to reflux (78°C).

  • Saturation: If not fully dissolved, add ethanol in small portions until clear. Note: If a small amount of dark solid remains, it may be inorganic salts; filter hot.

  • Nucleation: Remove from heat. While still warm, add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add just enough ethanol (drops) to clear the solution again.

  • Crystallization: Allow the flask to cool to room temperature slowly (insulate with a towel or cork ring). Once at RT, cool in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals under vacuum. Wash with cold 1:1 Ethanol/Water.

Troubleshooting Recrystallization

Q: My product is oiling out instead of crystallizing. What is happening?

  • A: This is "oiling out," often caused by the temperature dropping too fast or the solution being too concentrated.

    • Fix: Re-heat to dissolve the oil. Add a seed crystal (if available) or scratch the glass surface at the air-liquid interface. Add slightly more solvent to lower the concentration.

Q: The yield is very low (<40%).

  • A: The compound is likely too soluble in the mother liquor.

    • Fix: Concentrate the mother liquor (filtrate) to half volume and repeat the cooling process to obtain a "second crop." Alternatively, increase the ratio of the anti-solvent (Water or Heptane).

Part 3: Method B - Column Chromatography (The Resolution Route)

Use this method if the crude is an oil, or if specific impurities (like close-eluting regioisomers) cannot be removed by crystallization.

Critical Technical Insight: The "Amine Tailing" Effect

Aminopyrimidines are basic.[1] The nitrogen atoms interact strongly with the acidic silanol (Si-OH) groups on silica gel, causing peak tailing (streaking) and poor separation. You must use a basic modifier.

Protocol: Buffered Normal Phase Silica
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH₄OH .

  • Gradient:

    • 0-5 min: 100% DCM (to elute non-polar impurities).

    • 5-20 min: 0% → 5% MeOH/TEA.

    • 20-40 min: 5% → 10% MeOH/TEA.

    • Target elution is typically between 3-8% MeOH.

Alternative System (Greener):

  • Ethyl Acetate / Hexanes with 1% TEA .

  • Start at 10% EtOAc, ramp to 60% EtOAc.

Troubleshooting Chromatography

Q: The product elutes as a broad smear over 20 fractions.

  • A: You likely forgot the base modifier (TEA/NH₄OH), or the loading was too high.

    • Fix: Flush the column and restart with fresh silica pre-washed with the mobile phase containing TEA.

Q: The product is not dissolving in the mobile phase for loading.

  • A: 6-Chloro-5-ethylpyrimidin-4-amine has limited solubility in pure non-polar solvents.

    • Fix: Use Solid Loading . Dissolve the crude in a minimal amount of DCM/MeOH, add silica gel (1:1 ratio by weight), and evaporate to dryness. Load this powder on top of the column.[2]

Part 4: Method C - Acid-Base Reprecipitation (Chemical Purification)

This method leverages the basicity of the pyrimidine amine to separate it from neutral or non-basic impurities without a column.

  • Dissolve: Dissolve crude material in 1M HCl (aqueous). The amine forms a water-soluble hydrochloride salt.

  • Wash: Extract this aqueous solution with an organic solvent (e.g., Ethyl Acetate or DCM).

    • Result: Neutral impurities (non-basic byproducts) move into the organic layer. The product remains in the water.

  • Precipitate: Separate the aqueous layer.[1] Slowly add 2M NaOH or NH₄OH while stirring until the pH reaches ~9-10.

  • Collect: The free base amine should precipitate out as a solid. Filter and dry.[3]

Comparison Summary

FeatureRecrystallizationColumn ChromatographyAcid-Base Reprecipitation
Purity Potential Excellent (>99%)Good (>95%)Moderate (>90%)
Yield Variable (50-80%)High (80-95%)High (80-90%)
Scalability High (kg scale)Low (g scale)High (kg scale)
Cost Low (Solvents only)High (Silica + Solvents)Low
Time Slow (Overnight)Fast (Hours)Fast (Hours)

References

  • PubChem. (2025).[4][5] 6-Chloro-2-methylpyrimidin-4-amine (Analogous Structure Data). National Library of Medicine. [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation - Purification Techniques Overview. [Link]

  • Organic Syntheses. (1954). 2-Mercapto-4-amino-5-carbethoxypyrimidine (Purification of Pyrimidine Precursors). Org. Synth. 1954, 34, 67. [Link]

Sources

Technical Support Center: Stability and Handling of 6-Chloro-5-ethylpyrimidin-4-amine Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 6-Chloro-5-ethylpyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who use this versatile building block in their synthetic workflows. We understand that navigating the reactivity of halogenated heterocycles can be challenging. This document provides in-depth answers, troubleshooting workflows, and validated protocols to help you maximize your reaction success while ensuring the stability of your starting material, particularly under basic conditions.

Section 1: Core Principles of Reactivity and Stability

Before troubleshooting specific issues, it is crucial to understand the fundamental chemical principles governing the behavior of 6-Chloro-5-ethylpyrimidin-4-amine. The pyrimidine core, activated by the chloro substituent, is highly susceptible to specific reaction pathways.

Q: What is the primary mechanism of reaction for this compound, and why are basic conditions a concern?

A: The dominant reaction pathway for 6-Chloro-5-ethylpyrimidin-4-amine is Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the chlorine atom makes the C6 position electron-deficient and thus susceptible to attack by nucleophiles.[1][2] This is the desired pathway for introducing new functional groups.

However, the primary stability concern under basic conditions is the competing hydrolysis reaction . In the presence of water or hydroxide ions (OH⁻), the chloro group can be displaced by a hydroxyl group, leading to the formation of the corresponding 6-hydroxypyrimidine (which exists in equilibrium with its pyrimidinone tautomer). This is often an undesired side reaction that consumes the starting material and complicates purification.[3][4]

The 5-ethyl group is weakly electron-donating, which slightly deactivates the ring towards SNAr compared to an unsubstituted chloropyrimidine. However, it does not change the fundamental reactivity profile, and hydrolysis remains a significant competitive pathway.

G cluster_main Reaction Pathways cluster_desired Desired Pathway cluster_undesired Undesired Pathway SM 6-Chloro-5-ethylpyrimidin-4-amine Product Desired SₙAr Product SM->Product Substitution SideProduct Hydrolysis Byproduct (6-Hydroxypyrimidine) SM->SideProduct Degradation Nuc Nucleophile (e.g., R-NH₂) Nuc->SM SₙAr Attack Base_H2O Base (e.g., OH⁻) / H₂O Base_H2O->SM Hydrolysis Attack caption Diagram 1: Competing Reaction Pathways.

Caption: Diagram 1: Competing Reaction Pathways.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during experimentation.

Q1: I am attempting a substitution reaction with an amine nucleophile using NaOH as a base, but my yield is very low and I see a more polar spot on my TLC plate. What is happening?

A: You are likely observing the hydrolysis of your starting material. Using a strong, nucleophilic base like sodium hydroxide (NaOH) in a protic solvent (like water or ethanol) creates a high concentration of hydroxide ions. These ions compete effectively with your desired amine nucleophile, attacking the C6 position to form the 6-hydroxypyrimidine byproduct.[3][4] This byproduct is typically more polar and will have a lower Rf value on a normal-phase TLC plate.

Q2: How can I avoid this hydrolysis side reaction?

A: The key is to minimize the presence of strong, oxygen-based nucleophiles and control reaction conditions.

  • Choice of Base: Switch from hydroxide bases (NaOH, KOH) to non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2][5] These bases are strong enough to act as acid scavengers for the HCl generated during the substitution but are poor nucleophiles themselves.

  • Solvent Selection: Use anhydrous aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) instead of water or alcohols. This drastically reduces the concentration of competing water molecules.[3]

  • Temperature Control: Perform the reaction at the lowest temperature that provides a reasonable rate. Higher temperatures disproportionately accelerate the rate of hydrolysis.[3]

Q3: My reaction is very slow at room temperature. Is it safe to heat it, and for how long?

A: Heating is often necessary for SNAr reactions on chloropyrimidines. However, prolonged heating will promote degradation.[3] The best approach is to monitor the reaction closely. Run the reaction at a moderately elevated temperature (e.g., 60-80 °C) and track its progress every 1-2 hours using TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately to prevent the product or any remaining starting material from degrading. Microwave-assisted synthesis can be highly effective, as it can reduce reaction times from hours to minutes, minimizing the window for thermal degradation.[3]

Q4: Can I use a phase-transfer catalyst to improve my reaction in a biphasic system?

A: While phase-transfer catalysis can be effective in some SNAr reactions, it is often used with systems involving an aqueous and an organic layer. Given the high sensitivity of 6-Chloro-5-ethylpyrimidin-4-amine to aqueous basic conditions, this approach carries a significant risk of promoting hydrolysis at the phase interface. It is generally safer and more effective to use a homogenous system with an anhydrous aprotic solvent and a suitable non-nucleophilic base.

Section 3: Troubleshooting Guide

Use this logical workflow to diagnose and resolve common experimental issues.

G problem_node problem_node cause_node cause_node solution_node solution_node start_node start_node start Problem Observed p1 Low or No Conversion start->p1 p2 Major Hydrolysis Side Product start->p2 p3 Multiple Unidentified Products start->p3 c1a Insufficient Temperature p1->c1a c1b Poor Nucleophile p1->c1b c2a Aqueous / Protic Solvent p2->c2a c2b Hydroxide Base Used p2->c2b c3a Prolonged / High Heat p3->c3a s1a Increase Temp. to 60-80°C Monitor by TLC c1a->s1a s1b Consider a more reactive nucleophile c1b->s1b s2a Switch to Anhydrous DMF, DMSO, or THF c2a->s2a s2b Use K₂CO₃, Cs₂CO₃, or DIPEA as base c2b->s2b s3a Reduce reaction time; Use microwave if possible c3a->s3a caption Diagram 2: Troubleshooting Workflow.

Caption: Diagram 2: Troubleshooting Workflow.

Section 4: Recommended Experimental Protocols

These protocols are designed to maximize yield and minimize degradation.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol emphasizes anhydrous conditions and the use of a non-nucleophilic base.

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (Nitrogen or Argon). Allow it to cool to room temperature.

  • Reagent Addition: To the flask, add 6-Chloro-5-ethylpyrimidin-4-amine (1.0 eq), your amine nucleophile (1.1-1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous DMF (to make a ~0.2 M solution) via syringe.

  • Reaction: Stir the mixture at room temperature for 30 minutes. If no reaction is observed by TLC, heat the mixture to 60-80 °C.

  • Monitoring: Monitor the reaction progress every hour by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The product should be less polar than the hydrolysis byproduct but may be more or less polar than the starting material depending on the nucleophile.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Microwave-Assisted Synthesis

This method is ideal for accelerating the reaction and minimizing thermal degradation.[3]

  • Reaction Setup: In a microwave reaction vial, combine 6-Chloro-5-ethylpyrimidin-4-amine (1.0 eq), the amine nucleophile (1.1 eq), and DIPEA (1.5 eq).

  • Solvent Addition: Add anhydrous propanol or DMF (to ~0.5 M).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat to 120–140 °C for 15–40 minutes.

  • Workup & Isolation: After cooling, follow steps 6 and 7 from Protocol 1.

Section 5: Data Summary Table

This table summarizes the influence of key parameters on reaction outcomes.

ParameterRecommended ConditionRationale & Expected OutcomePotential Pitfall & Consequence
Base K₂CO₃, Cs₂CO₃, DIPEA, TEANon-nucleophilic; acts as an effective acid scavenger. Maximizes SNAr product. Using NaOH, KOH, or LiOH. Promotes hydrolysis, leading to low yield.
Solvent Anhydrous DMF, DMSO, THFAprotic; does not compete as a nucleophile. Prevents hydrolysis. Using Water, Methanol, or Ethanol. Acts as a nucleophile, causing significant degradation. [3]
Temperature 60-100 °C (Monitored)Provides sufficient activation energy for SNAr without excessive degradation.>120 °C for extended periods. Increases rate of hydrolysis and potential for other decomposition pathways. [3]
Atmosphere Inert (N₂ or Ar)Prevents potential side reactions with atmospheric oxygen or moisture at high temperatures.Air. Can introduce moisture, leading to minor hydrolysis over long reaction times.

References

  • Figshare. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Retrieved from [Link]

  • PMC. (n.d.). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Retrieved from [Link]

Sources

Removing regioisomeric impurities in pyrimidine amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for a common and often frustrating challenge in heterocyclic chemistry: the formation and subsequent removal of regioisomeric impurities during pyrimidine amine synthesis. This document is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter at the bench.

Troubleshooting and FAQs

Q1: How can I confirm the presence of regioisomeric impurities in my crude product?

A: Before attempting any purification, it's crucial to confirm that you are, in fact, dealing with a mixture of regioisomers. Several analytical techniques are indispensable for this purpose.

  • Thin-Layer Chromatography (TLC): This is your first and fastest check. Regioisomers often have very similar polarities, resulting in close-running spots on a TLC plate.[1][2] If you see a single, slightly elongated or "tailed" spot, do not assume it's a pure compound. Try running the TLC in multiple solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can sometimes improve separation of basic amine spots and reveal underlying impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools for identifying isomeric mixtures.[3][4] Protons on the pyrimidine ring will have distinct chemical shifts and coupling patterns depending on the substitution pattern. For example, the chemical shift of the proton at C5 will be different in a 2-amino-4-chloropyrimidine versus a 4-amino-2-chloropyrimidine. Integrating the distinct peaks allows you to determine the approximate ratio of the isomers in your mixture.[4] For more complex cases, 2D NMR techniques like COSY and HSQC can be invaluable for definitive structural assignment.[4]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS): HPLC, especially using reverse-phase columns (like C18), can often resolve isomers that are inseparable by TLC.[5][6] The mass spectrometer will confirm that the separating peaks have the same mass-to-charge ratio (m/z), which is a strong indicator of isomerism.[3]

Q2: What causes regioisomers to form during nucleophilic aromatic substitution (SNAᵣ) on pyrimidines?

A: The formation of regioisomers is fundamentally linked to the electronics of the pyrimidine ring. In a typical synthesis, such as the reaction of an amine with a 2,4-dichloropyrimidine, the amine can attack either the C2 or the C4 position.[7]

The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The two nitrogen atoms withdraw electron density, making the carbon atoms electrophilic. Attack is favored at the C2 and C4 positions because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atoms, which is a stabilizing interaction.[8][9]

Several factors can influence the ratio of C2 vs. C4 attack:

  • Electronic Effects: The inherent electronic properties of the pyrimidine ring often make the C4 position more electrophilic and thus more reactive toward nucleophiles than the C2 position.[7][10]

  • Steric Hindrance: Bulky nucleophiles or bulky substituents already on the pyrimidine ring can hinder attack at a specific position, favoring the less sterically crowded site.

  • Reaction Conditions: Temperature, solvent, and the presence of a base or Lewis acid can subtly alter the electronic environment and influence the regioselectivity of the reaction.[7] Some patented procedures describe specific conditions, such as the choice of a non-nucleophilic alcohol solvent, to favor the precipitation of one isomer, simplifying separation.[7]

Q3: My regioisomers are inseparable by standard column chromatography. What are my next steps?

A: This is a very common and challenging situation. When isomers have nearly identical polarities, standard silica gel chromatography often fails. Here are several advanced and alternative strategies to pursue.

  • Optimize Column Chromatography Conditions:

    • Solvent System Screening: Don't give up on column chromatography immediately. Systematically screen a wide range of solvent systems using TLC.[1] Try ternary mixtures (e.g., hexane/ethyl acetate/methanol) or switch solvent classes entirely (e.g., toluene/ethyl acetate).[1][11]

    • Use Additives: For basic compounds like pyrimidine amines, adding a small percentage (0.5-1%) of a base like triethylamine or ammonia to the mobile phase can prevent streaking and may improve separation.[2]

    • Change the Stationary Phase: If silica gel fails, consider other stationary phases. Alumina (which can be basic, neutral, or acidic) offers different selectivity.[12] Reverse-phase chromatography (using C18-functionalized silica) separates compounds based on hydrophobicity rather than polarity and is an excellent alternative.[2][5]

  • Recrystallization: This classical technique can be highly effective for separating isomers if you can find the right solvent. The principle relies on slight differences in the solubility of the isomers in a particular solvent.[13][14] The goal is to find a solvent where one isomer is soluble at high temperature but sparingly soluble at low temperature, while the other isomer remains in solution.[15] This often requires extensive trial-and-error screening with various solvents.

  • Preparative HPLC: While more resource-intensive, preparative HPLC is often the ultimate solution for separating stubborn isomers.[7] Both normal-phase and reverse-phase systems can be scaled up to isolate gram quantities of material.

Q4: Can you provide a detailed protocol for separating regioisomers using column chromatography?

A: Absolutely. This protocol assumes you have identified a promising solvent system via TLC that shows at least a small difference in the Rf values of your isomers.

Workflow: Isolating Pyrimidine Amine Regioisomers

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Screening Find optimal solvent system Column_Prep 2. Column Packing (Slurry method) TLC->Column_Prep Sample_Prep 3. Sample Loading (Dry loading method) Column_Prep->Sample_Prep Elution 4. Elution (Isocratic or shallow gradient) Sample_Prep->Elution Collection 5. Fraction Collection (Collect small fractions) Elution->Collection TLC_Analysis 6. TLC Analysis of Fractions Collection->TLC_Analysis Combine 7. Combine Pure Fractions TLC_Analysis->Combine Evaporation 8. Solvent Evaporation Combine->Evaporation Purity_Check 9. Final Purity Check (NMR/LCMS) Evaporation->Purity_Check Final_Product Final_Product Purity_Check->Final_Product Pure Isomer

Caption: Workflow for chromatographic separation of regioisomers.

Step-by-Step Protocol: Flash Column Chromatography

  • Select and Prepare the Column: Choose a column with a diameter and length appropriate for your sample size (a common rule of thumb is a 20:1 to 50:1 ratio of silica to crude product by weight).[12] Securely clamp the column in a vertical position.

  • Pack the Column (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.[12]

    • In a beaker, mix your silica gel with the initial, least polar mobile phase solvent to form a consistent slurry.[12]

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles. An even packing is critical for a good separation.[11]

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Load the Sample (Dry Loading): This method is superior for separating close-running spots.[16]

    • Dissolve your crude isomeric mixture in a minimal amount of a strong, volatile solvent (like dichloromethane or methanol).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[16]

  • Elute and Collect Fractions:

    • Carefully add your mobile phase to the column. Use positive pressure (flash chromatography) to maintain a steady flow rate.[11]

    • Begin eluting with your chosen solvent system. If your TLC showed very close spots, an isocratic (single solvent mixture) elution is often better than a gradient.

    • Collect small, consistently sized fractions in an array of test tubes. The smaller the fractions, the better your chances of isolating pure compounds.

  • Analyze and Combine:

    • Analyze the collected fractions by TLC. Spot every few fractions on a single plate to track the elution of your compounds.

    • Once you have identified the fractions containing each pure isomer, combine them into separate flasks. Also, combine fractions containing the mixed isomers.

    • Remove the solvent from the combined pure fractions under reduced pressure to yield your isolated regioisomers. The mixed fractions can be re-purified if necessary.

Q5: When is recrystallization a good option, and how do I screen for a suitable solvent?

A: Recrystallization is an excellent, scalable purification method, but its success is entirely dependent on finding the right solvent or solvent system.[13] It is most effective when the isomeric ratio is not extreme (e.g., closer to 50:50 than 95:5) and when you have a sufficient amount of material to handle potential losses.

Protocol for Solvent Screening:

  • Preparation: Place a small amount (10-20 mg) of your isomeric mixture into several small test tubes.

  • Solvent Addition: To each tube, add a different potential recrystallization solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water) dropwise at room temperature.

  • Observation at Room Temperature: A good solvent is one in which your compound is sparingly soluble or insoluble at room temperature.[15]

  • Heating: Heat the tubes that showed poor solubility. A good solvent will fully dissolve your compound at or near its boiling point.[14][15]

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Identify the Best Solvent: The ideal solvent is one that produces a high yield of clean-looking crystals upon cooling.[13] You can also try two-solvent systems (e.g., ethanol/water, dichloromethane/hexane), where the compound is soluble in one solvent and insoluble in the other.

Data Summary: Purification Strategy Selection
Purification MethodProsConsBest For...
Flash Chromatography Versatile, widely applicable, good for moderate to large scale.[11]Can be time-consuming, may not resolve very close isomers.Initial purification attempts; mixtures with ΔRf > 0.1.
Recrystallization Highly scalable, cost-effective, can yield very pure material.[13]Success is highly solvent-dependent, requires trial-and-error.Crystalline solids; separating isomers with different solubilities.
Preparative HPLC Highest resolution, can separate nearly identical compounds.[5][7]Expensive, lower throughput, requires specialized equipment.Stubborn mixtures inseparable by other means; final polishing step.
Acid/Base Extraction Simple, fast, and effective if pKa values differ.Only applicable if isomers have a significant difference in basicity.Separating isomers with different pKa values.[1]

References

  • How to separate these regioisomers? : r/OrganicChemistry. (2024, November 8). Reddit. Retrieved February 25, 2026, from [Link]

  • An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. (n.d.). Academia.edu. Retrieved February 25, 2026, from [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 25, 2026, from [Link]

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. (2007, February 23). PubMed. Retrieved February 25, 2026, from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. Retrieved February 25, 2026, from [Link]

  • Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. : r/OrganicChemistry. (2021, May 7). Reddit. Retrieved February 25, 2026, from [Link]

  • Regioselective preparation of substituted pyrimidines. (n.d.). Google Patents.
  • Column Chromatography. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. (2015, April 29). Brieflands. Retrieved February 25, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 25, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • Column chromatography. (n.d.). University of Victoria. Retrieved February 25, 2026, from [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. Retrieved February 25, 2026, from [Link]

  • Synthesis of 2-aminopyrimidines 4a-g by conventional heating. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022, November 11). MDPI. Retrieved February 25, 2026, from [Link]

  • Recrystallization. (2020, January 10). YouTube. Retrieved February 25, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Applied Science and Biotechnology Journal for Advanced Research. Retrieved February 25, 2026, from [Link]

  • Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. (2023, September 11). MDPI. Retrieved February 25, 2026, from [Link]

  • Preparation method of 2-amino pyrimidine. (n.d.). Google Patents.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved February 25, 2026, from [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022, August 1). PMC. Retrieved February 25, 2026, from [Link]

  • Mechanisms of regioisomers formation. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022, February 9). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso. (n.d.). Google Patents.
  • A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Separation of purine and pyrimidine derivatives by thin-layer chromatography. (1968, February 29). Scilit. Retrieved February 25, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Interpretation of the 5-Ethyl Group in Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its presence in nucleobases and a multitude of clinically approved drugs underscores its biological significance. Accurate and efficient structural elucidation of novel pyrimidine derivatives is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful tool for this purpose.

This guide provides an in-depth, comparative analysis of the ¹H NMR spectral features of a 5-ethyl substituent on the pyrimidine ring. We will move beyond a simple description of peaks to explain the underlying physical phenomena that govern the spectrum. By comparing the 5-ethyl group's signature to both non-aromatic analogues and positional isomers, this guide will equip researchers with the expertise to interpret their own data with confidence and precision.

Part 1: The Fundamental Signature of an Ethyl Group

In a simple, non-aromatic environment, an ethyl group (–CH₂CH₃) presents a classic and predictable ¹H NMR pattern governed by spin-spin coupling.[1]

  • The Methylene Protons (–CH₂–): These two protons are adjacent to the three protons of the methyl group. Following the n+1 rule, their signal is split into a quartet (3+1 = 4 peaks).

  • The Methyl Protons (–CH₃): These three protons are adjacent to the two protons of the methylene group. Their signal is split into a triplet (2+1 = 3 peaks).

  • Integration: The relative area under the peaks will be in a 2:3 ratio, corresponding to the number of protons in the methylene and methyl groups, respectively.

  • Coupling Constant (³JHH): The distance between the peaks within the quartet and the triplet is identical and typically falls in the range of 6.5–8.0 Hz for freely rotating alkyl chains.

Part 2: The Pyrimidine Ring's Influence: A Tale of Two Effects

When the ethyl group is attached to the C-5 position of a pyrimidine ring, its simple NMR signature is dramatically altered. This is primarily due to two powerful electronic effects originating from the aromatic heterocycle.[2]

The Anisotropic Effect (Ring Current)

The π-electrons within the pyrimidine ring circulate in the presence of the NMR spectrometer's external magnetic field (B₀). This circulation, or "ring current," induces a secondary magnetic field. As illustrated below, this induced field creates distinct shielding (upfield shift) and deshielding (downfield shift) zones. Protons on substituents attached to the ring, like the 5-ethyl group, lie in the outer deshielding region, causing their resonance signals to appear at a significantly lower field (higher ppm value) than in a non-aromatic system. While the two nitrogen atoms in pyrimidine reduce the ring current by about 10% compared to benzene, the effect remains substantial.[2]

The Inductive Effect

Nitrogen is more electronegative than carbon. The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing inductive effect, pulling electron density away from the ring carbons. This reduces the electron density around the protons of the 5-ethyl group, further deshielding them and contributing to their downfield chemical shift.

Part 3: Comparative Analysis: Positional Isomers and Substituent Effects

Predicted ¹H NMR Data for 5-Ethylpyrimidine

Based on the principles of anisotropy and induction, we can predict the chemical shifts for 5-ethylpyrimidine. We start with a standard alkane value and add a significant downfield increment due to the pyrimidine ring.

Protons Predicted Multiplicity Predicted ³JHH (Hz) Predicted δ (ppm) Rationale for Chemical Shift
CH₂ CH₃Quartet (q)~7.5~2.75Baseline (~1.3 ppm) + strong deshielding from ring current and inductive effects. Directly attached to the sp² carbon.
–CH₂CH₃ Triplet (t)~7.5~1.30Baseline (~0.9 ppm) + moderate deshielding. The effect diminishes with distance from the ring.
H-2, H-4, H-6Singlet / Doublets-8.5 - 9.2Pyrimidine ring protons are highly deshielded. H-2 is typically the most downfield.[2]
Case Study: Published ¹H NMR Data for 4-Ethyl-5-methylpyrimidine

Now, let's compare our prediction with actual experimental data for the isomer, 4-ethyl-5-methylpyrimidine.[2]

Compound Protons Multiplicity ³JHH (Hz) Reported δ (ppm)
4-Ethyl-5-methylpyrimidine CH₂ CH₃Multiplet (q)8.02.74 - 2.68
–CH₂CH₃ Triplet (t)8.01.25 - 1.21

Analysis of the Comparison:

  • Methylene (–CH₂) Protons: The methylene quartet of 4-ethyl-5-methylpyrimidine appears at δ ~2.71 ppm . This is very close to our prediction for the 5-ethyl isomer. However, the electronic environment at C-4 is distinct from C-5. The C-4 position is situated between the two electron-withdrawing nitrogen atoms (at positions 1 and 3), which should lead to a slightly stronger deshielding effect compared to the C-5 position. This suggests the methylene protons of 5-ethylpyrimidine may be found slightly upfield of δ 2.71 ppm, validating our prediction of ~2.75 ppm as a reasonable estimate.

  • Methyl (–CH₃) Protons: The methyl triplet for the 4-ethyl isomer is found at δ ~1.23 ppm , which is again very close to our prediction of ~1.30 ppm for the 5-ethyl isomer. The subtle differences reflect the nuanced electronic environments and the diminishing inductive effect with distance.

This comparison demonstrates that while the general pattern holds, the precise chemical shift is highly sensitive to the substituent's position on the pyrimidine ring.

Part 4: Experimental Protocol for High-Quality ¹H NMR Acquisition

Trustworthy data is the bedrock of scientific discovery. The following protocol outlines a self-validating system for acquiring high-quality ¹H NMR spectra of 5-ethylpyrimidine derivatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyrimidine derivative.

    • Dissolve the sample in 0.6–0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Choose a solvent that fully dissolves the compound and has minimal overlapping residual signals.

    • Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

    • Add 1-2 µL of an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup & Calibration (400 MHz Spectrometer or higher recommended):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shimming: Perform automated or manual shimming of the magnetic field to achieve a narrow, symmetrical peak shape for the solvent lock signal. This step is critical for high resolution.

    • Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.

  • Data Acquisition:

    • Set the spectral width to cover a range of approximately -2 to 12 ppm.

    • Use a standard 90° pulse sequence.

    • Set the number of scans (NS) to a multiple of 8 (e.g., 16 or 32) to average out noise. More scans will be needed for dilute samples.

    • Set the relaxation delay (D1) to at least 1-2 seconds to allow for full proton relaxation between scans, ensuring accurate integration.

    • Acquire the Free Induction Decay (FID).

  • Data Processing & Analysis:

    • Apply a Fourier Transform to the FID.

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption line shape with a flat baseline.

    • Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. If TMS is not used, reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

    • Integration: Integrate all relevant peaks, ensuring the integral of the ethyl group's quartet and triplet are in a 2:3 ratio.

    • Peak Picking: Identify the chemical shift (ppm) and coupling constants (Hz) for all signals.

Part 5: Visualizing Key Concepts

Diagrams can clarify complex relationships. The following are presented in Graphviz DOT language.

G cluster_0 Magnetic Anisotropy of Pyrimidine Ring Pyrimidine Ring (π-electron cloud) Ethyl 5-Ethyl Group (in Deshielding Zone) Deshielding Deshielding Zone (Protons feel B₀ + B_induced) => Downfield Shift (Higher δ) Shielding Shielding Zone (Protons feel B₀ - B_induced) => Upfield Shift (Lower δ)

Caption: Anisotropic effect of the pyrimidine ring on a C-5 substituent.

G A 1. Sample Preparation (Dissolve, Filter, Add TMS) B 2. Instrument Setup (Lock, Shim, Tune Probe) A->B Insert Sample C 3. Data Acquisition (Set Parameters, Acquire FID) B->C Calibrated Instrument D 4. Data Processing (Fourier Transform, Phase, Reference) C->D Raw FID Data E 5. Analysis (Integrate, Peak Pick, Assign) D->E Processed Spectrum

Caption: Workflow for acquiring and analyzing a high-quality ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of a 5-ethyl group on a pyrimidine ring is a rich source of structural information. Its characteristic quartet and triplet signals are shifted significantly downfield compared to simple alkanes, a direct consequence of the ring's magnetic anisotropy and the inductive effects of its nitrogen atoms. As demonstrated by the comparative analysis with a 4-ethyl isomer, the precise chemical shifts are exquisitely sensitive to the substituent's electronic environment. By following a rigorous experimental protocol, researchers can obtain high-quality, reproducible data, enabling them to confidently assign structures and accelerate the drug discovery process.

References

  • This cit
  • ResearchGate. (n.d.). ¹HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. Retrieved from [Link]

  • This cit
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). Structural Studies on Bio-active Compounds. Part 6.' Determination of the Sites of Protonation on Three 2,4-Diaminopyrimidines. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • Chemistry LibreTexts. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • This cit
  • YouTube. (2020, April 26). Anisotropic effect in 1H NMR. Retrieved from [Link]

  • This cit
  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

Sources

Melting Point Comparison: 5-Ethyl vs 5-Methyl Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Senior Scientist’s Guide to Physical Properties, Handling, and Process Implications

Executive Summary: The "Grease" Effect

In the development of pyrimidine-based kinase inhibitors and agrochemicals, the choice between a 5-methyl and a 5-ethyl substituent is often dictated by Structure-Activity Relationship (SAR) studies. However, for the process chemist, this single carbon addition triggers a drastic phase shift.

The Core Distinction:

  • 5-Methyl Chloropyrimidines are typically crystalline solids with well-defined melting points, amenable to recrystallization.

  • 5-Ethyl Chloropyrimidines are predominantly liquids or low-melting solids at room temperature, requiring distillation or column chromatography for purification.

This phase difference is not merely a physical curiosity; it dictates the entire downstream workflow, from storage stability to purification strategy. The "grease" effect of the ethyl group introduces rotational freedom that disrupts the crystal lattice, significantly lowering the melting point (MP) compared to the rigid, highly symmetrical methyl analogs.

Comparative Data Analysis

The following data aggregates experimental values from validated commercial certificates of analysis (CoA) and literature precedents.

Table 1: Physical Property Comparison
Compound ClassSpecific AnalogMelting Point (°C)Physical State (20°C)Purification Method
Monochloro 2-Chloro-5-methylpyrimidine 92.0 – 96.0 °C Crystalline SolidRecrystallization
Monochloro 2-Chloro-5-ethylpyrimidine < 20 °C (Liquid)Colorless/Yellow LiquidVacuum Distillation
Dichloro 2,4-Dichloro-5-methylpyrimidine 26.0 – 28.0 °C Low-Melting SolidMelt Crystallization / Distillation
Dichloro 2,4-Dichloro-5-ethylpyrimidine Liquid / Syrupy Viscous LiquidVacuum Distillation

Critical Insight: The 2-chloro-5-methyl analog exhibits a high MP (~94°C) due to efficient


-

stacking and symmetry. Replacing the methyl with an ethyl group destroys this packing efficiency, dropping the MP by over 70°C, turning the compound into a liquid.

Theoretical Framework: Why the Drop?

To understand the causality, we must apply Carnelley’s Rule , which states that high molecular symmetry correlates with high melting points.

  • Symmetry & Packing: The 5-methyl group is compact and rigid. In 2-chloro-5-methylpyrimidine, the molecule can pack tightly into a crystal lattice, maximizing intermolecular Van der Waals forces.

  • Entropic Penalty: The 5-ethyl group introduces a C-C single bond with free rotation. This "floppy" tail increases the entropy of the molecule. To freeze (crystallize), the system must overcome this entropic energy, requiring a much lower temperature.

  • Lattice Energy: The ethyl group acts as a "spacer," pushing the pyrimidine rings further apart in the solid state, weakening the

    
    -
    
    
    
    interactions that stabilize the lattice of the methyl variant.
Visualization: Structure-Property Logic

The following diagram illustrates the causal chain from molecular structure to process implication.

MeltingPointLogic Substituent Substituent Choice Methyl 5-Methyl Group (High Symmetry) Substituent->Methyl Ethyl 5-Ethyl Group (Rotational Freedom) Substituent->Ethyl Lattice Crystal Lattice Packing Efficiency Methyl->Lattice Promotes Entropy Entropic Barrier to Crystallization Ethyl->Entropy Increases Result_Solid High MP (>90°C) Solid State Lattice->Result_Solid Result_Liquid Low MP (<25°C) Liquid State Entropy->Result_Liquid Process_Recryst Process: Recrystallization Result_Solid->Process_Recryst Process_Distill Process: Vacuum Distillation Result_Liquid->Process_Distill

Figure 1: Causal pathway linking alkyl substitution to physical state and purification strategy.

Experimental Implications & Protocols

A. Purification Strategy

The phase difference dictates the purification method. Attempting to recrystallize the 5-ethyl analog will likely result in "oiling out" rather than crystal formation.

Protocol 1: Purification of 2-Chloro-5-methylpyrimidine (Solid)

  • Method: Recrystallization.

  • Solvent System: Hexanes/Ethyl Acetate (variable ratio, typically 9:1) or Ethanol.

  • Steps:

    • Dissolve crude solid in minimum hot ethanol (approx. 60°C).

    • Perform hot filtration to remove insoluble impurities.

    • Cool slowly to room temperature, then to 4°C.

    • Collect crystals via vacuum filtration.

    • Validation: Sharp melting point (92–94°C) indicates high purity.

Protocol 2: Purification of 2-Chloro-5-ethylpyrimidine (Liquid)

  • Method: Vacuum Distillation (preferred) or Flash Chromatography.

  • Steps:

    • Set up a short-path distillation apparatus under high vacuum (< 5 mmHg).

    • Caution: Chloropyrimidines can be thermally unstable. Do not exceed bath temperature of 120°C if possible.

    • Collect the fraction boiling at ~86°C (at 4 mmHg).

    • Validation: GC-MS purity check (Single peak).

B. Handling and Stability
  • Weighing: The 5-methyl solid can be weighed on paper or boats. The 5-ethyl liquid requires gas-tight syringes or weighing by difference in a flask to avoid hydrolysis from atmospheric moisture.

  • Hydrolysis Risk: Both compounds are electrophilic at the C-2 position. However, the liquid state of the 5-ethyl derivative creates a larger surface area for reaction with atmospheric moisture compared to the crystalline 5-methyl analog. Store 5-ethyl derivatives under Argon/Nitrogen at 2–8°C.

Visualization: Process Decision Tree

Use this workflow to determine the correct handling procedure based on the specific chloropyrimidine derivative.

ProcessWorkflow Start Identify Target Compound CheckSub Check 5-Position Substituent Start->CheckSub Methyl Methyl (-CH3) CheckSub->Methyl Ethyl Ethyl (-CH2CH3) CheckSub->Ethyl SolidPath Expect Solid (MP > 25°C) Methyl->SolidPath LiquidPath Expect Liquid/Oil Ethyl->LiquidPath Action1 Purify via Recrystallization (EtOH or Hex/EtOAc) SolidPath->Action1 Action2 Purify via Distillation (High Vacuum) LiquidPath->Action2 Storage1 Store: Ambient/Cool Desiccator Action1->Storage1 Storage2 Store: 2-8°C under Argon (Moisture Sensitive) Action2->Storage2

Figure 2: Operational workflow for handling 5-alkyl chloropyrimidines.

References

  • TCI Chemicals. Product Specification: 2-Chloro-5-methylpyrimidine (C2957). Retrieved from .

  • Thermo Fisher Scientific. 2,4-Dichloro-5-methylpyrimidine Product Data (AC16382). Retrieved from .[1][2]

  • Lab Pro Inc. 2-Chloro-5-ethylpyrimidine Properties and Safety Data. Retrieved from .

  • PubChem. Compound Summary: 2-Chloro-5-methylpyrimidine (CID 581719). National Library of Medicine. Retrieved from .

  • Brown, D. J.The Pyrimidines. Wiley-Interscience, 1994. (Authoritative text on pyrimidine physical properties and synthesis).
  • Gavezzotti, A. "Melting points of organic compounds: A statistical analysis." New Journal of Chemistry, 2011. (Theoretical grounding for symmetry/packing effects).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.